7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole
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Overview
Description
7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzimidazole core substituted with a hex-1-en-3-yloxy group, two nitro groups, and a pentafluoroethyl group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives, which undergo nitration to introduce nitro groups at the 4 and 6 positions. The hex-1-en-3-yloxy group is introduced via an etherification reaction, while the pentafluoroethyl group is added through a nucleophilic substitution reaction. The reaction conditions usually involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The hex-1-en-3-yloxy and pentafluoroethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amines, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole involves its interaction with molecular targets and pathways. The nitro groups can participate in redox reactions, while the benzimidazole core can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate biological processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole
- 4,6-Dinitro-2-(pentafluoroethyl)-1H-benzimidazole
- 7-[(Hex-1-en-3-yl)oxy]-4-nitro-2-(pentafluoroethyl)-1H-benzimidazole
Uniqueness
The combination of these functional groups makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
60285-68-9 |
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Molecular Formula |
C15H13F5N4O5 |
Molecular Weight |
424.28 g/mol |
IUPAC Name |
7-hex-1-en-3-yloxy-4,6-dinitro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H13F5N4O5/c1-3-5-7(4-2)29-12-9(24(27)28)6-8(23(25)26)10-11(12)22-13(21-10)14(16,17)15(18,19)20/h4,6-7H,2-3,5H2,1H3,(H,21,22) |
InChI Key |
BMVMDLCALYUBQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=C)OC1=C(C=C(C2=C1NC(=N2)C(C(F)(F)F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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